molecular formula C16H20N4O3S B2496254 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872613-73-5

4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2496254
CAS No.: 872613-73-5
M. Wt: 348.42
InChI Key: XDHVBJVPTYERPA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a benzamide moiety, and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

    Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    tert-Butyl carbamate: Contains a tert-butyl group and carbamate moiety, but lacks the oxadiazole and benzamide components.

Uniqueness

4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group, benzamide moiety, and sulfanyl group further enhances its versatility and applicability in various fields.

Properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)11-6-4-10(5-7-11)14(22)18-8-13-19-20-15(23-13)24-9-12(17)21/h4-7H,8-9H2,1-3H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVBJVPTYERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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